3-amino-4-(1H-pyrrol-1-yl)benzenol
Overview
Description
3-Amino-4-(1H-pyrrol-1-yl)benzenol is a chemical compound characterized by its unique structure, which includes an amino group (-NH2) and a pyrrole ring attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(1H-pyrrol-1-yl)benzenol typically involves multi-step organic reactions. One common method starts with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent reactions introduce the pyrrole group through electrophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(1H-pyrrol-1-yl)benzenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: Using electrophiles like halogens (Cl2, Br2) or nucleophiles like alkyl halides.
Major Products Formed:
Oxidation: Nitrobenzene
Reduction: Aniline derivatives
Substitution: Halogenated benzene derivatives
Scientific Research Applications
3-Amino-4-(1H-pyrrol-1-yl)benzenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-amino-4-(1H-pyrrol-1-yl)benzenol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-Amino-4-(1H-pyrrol-1-yl)benzenol is structurally similar to other compounds containing pyrrole and benzene rings, such as:
3-Amino-4-(1H-pyrrol-1-yl)benzene
4-Amino-3-(1H-pyrrol-1-yl)benzenol
3-Amino-4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenol
Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it valuable in various applications.
Biological Activity
3-Amino-4-(1H-pyrrol-1-yl)benzenol, with the chemical formula C10H10N2O, has garnered attention for its diverse biological activities. This compound is characterized by a pyrrole ring and an amino group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, drawing from various research findings and case studies.
- Chemical Name : this compound
- CAS Number : 1228182-66-8
- Molecular Formula : C10H10N2O
- Molecular Weight : 178.20 g/mol
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In a comparative study, this compound demonstrated a notable ability to scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it could inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response. This inhibition is critical as it may help in managing conditions such as asthma and arthritis . The results indicated that at a concentration of 100 μM, this compound exhibited moderate anti-lipoxygenase activity, suggesting its potential use in developing anti-inflammatory drugs .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes involved in critical biochemical pathways. For instance, docking simulations revealed strong interactions with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis . This suggests that the compound may possess antitumor properties by inhibiting cellular proliferation.
Table 1: Summary of Biological Activities
Activity Type | Assay Method | Concentration | Observed Effect |
---|---|---|---|
Antioxidant | DPPH Radical Scavenging | 100 μM | 44% scavenging activity |
Anti-inflammatory | Lipoxygenase Inhibition | 100 μM | Moderate inhibition (38 μM IC50) |
Enzyme Binding | Molecular Docking | N/A | Strong binding to DHFR |
Properties
IUPAC Name |
3-amino-4-pyrrol-1-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-9-7-8(13)3-4-10(9)12-5-1-2-6-12/h1-7,13H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVNQLJBQDOBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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